

# Application Notes: The Role of Ammonia in Iodic Acid-Driven Atmospheric Aerosol Nucleation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ammonium iodate

Cat. No.: B156991

[Get Quote](#)

## Introduction

Atmospheric new particle formation (NPF) is a critical process that influences cloud formation, radiative balance, and air quality. It begins with the clustering of gas-phase precursors into stable nanoparticles, a process known as nucleation. While sulfuric acid has long been considered a primary driver of nucleation, recent research has highlighted the significant role of iodine-containing compounds, particularly in marine and polar environments.

This document focuses on the interaction between iodic acid ( $\text{HIO}_3$ ) and ammonia ( $\text{NH}_3$ ) in driving NPF. In atmospheric science, the formation of particles from these precursors occurs through the clustering of the respective gas molecules, rather than the direct nucleation of the salt, **ammonium iodate** ( $\text{NH}_4\text{IO}_3$ ). Ammonia, a prevalent atmospheric base, can stabilize embryonic acidic clusters, preventing their evaporation and facilitating their growth into larger aerosol particles. The resulting clusters and particles are composed of ammonium and iodate, representing a significant pathway for secondary aerosol formation, especially in regions where both iodine and ammonia sources are present, such as polluted coastal areas and the upper troposphere.

## Application Notes and Mechanisms

### The Acid-Base Stabilization Mechanism

The foundational role of ammonia in atmospheric nucleation is to act as a stabilizing base for acidic clusters. Similar to the well-documented sulfuric acid-ammonia system,  $\text{NH}_3$  enhances

$\text{HIO}_3$  nucleation by forming acid-base pairs.[1][2] This interaction significantly lowers the free energy of the cluster, making it more stable and less likely to evaporate. The general mechanism involves the stepwise addition of  $\text{HIO}_3$  and  $\text{NH}_3$  molecules to a growing molecular cluster.

Quantum chemical calculations have shown that ammonia can mediate the formation of iodine-containing particles by either reacting directly with  $\text{HIO}_3$  or by assisting in the hydrolysis of its precursor, iodine pentoxide ( $\text{I}_2\text{O}_5$ ).[3] These ammonia-driven pathways become particularly significant in environments with elevated ammonia concentrations, such as polluted coastal regions.[3]

## Competition with Other Nucleation Pathways

The  $\text{HIO}_3$ - $\text{NH}_3$  nucleation pathway exists in competition with other mechanisms. In pristine marine and polar environments where ammonia concentrations are low, nucleation is often dominated by the interaction between two iodine oxoacids: iodic acid ( $\text{HIO}_3$ ) and iodous acid ( $\text{HIO}_2$ ).[4][5]

- **$\text{HIO}_3$ - $\text{HIO}_2$  Pathway:** Experiments at the CERN CLOUD (Cosmics Leaving Outdoor Droplets) facility have shown that the  $\text{HIO}_3$ - $\text{HIO}_2$  system forms particles at extremely rapid rates, even exceeding those of the sulfuric acid-ammonia system under similar conditions.[4][6] Quantum calculations indicate that the  $\text{HIO}_3$ - $\text{HIO}_2$  dimer is significantly more stable than the  $\text{HIO}_3$ - $\text{NH}_3$  dimer, suggesting the  $\text{HIO}_3$ - $\text{HIO}_2$  pathway is favored for neutral cluster formation when  $\text{HIO}_2$  is available.[5]
- **Synergy with Sulfuric and Nitric Acids:** In the upper troposphere and lower stratosphere (UTLS), where temperatures are very low, ammonia can effectively promote nucleation involving iodic acid and nitric acid ( $\text{HNO}_3$ ).[7][8] Modeling studies show that this ternary pathway ( $\text{IA-NA-NH}_3$ ) can be a dominant source of new particles at high altitudes.[7][8] Furthermore, iodine oxoacids have been shown to enhance sulfuric acid nucleation, in some cases substituting for ammonia to stabilize sulfuric acid clusters.[1][9]

## Atmospheric Significance

The importance of ammonia in iodic acid nucleation is highly dependent on atmospheric conditions:

- **Polluted Coastal Environments:** In these regions, anthropogenic ammonia emissions can lead to concentrations high enough ( $>10^{10}$  molecules·cm<sup>-3</sup>) for the HIO<sub>3</sub>-NH<sub>3</sub> pathway to be a major contributor to NPF.[3]
- **Upper Troposphere/Lower Stratosphere (UTLS):** Efficient vertical transport of ammonia, for example over the Asian monsoon regions, combined with low temperatures, makes the ternary nucleation involving iodic acid, nitric acid, and ammonia a highly efficient process.[8][10]
- **Pristine Marine/Polar Regions:** In these areas, low ammonia levels mean that nucleation is likely dominated by the HIO<sub>3</sub>-HIO<sub>2</sub> mechanism.[4][5]

## Data Presentation

Quantitative data on the direct enhancement of iodic acid nucleation by ammonia from controlled chamber experiments is limited, as major studies have focused on the HIO<sub>3</sub>-HIO<sub>2</sub> system.[4] However, computational models and comparisons with benchmark systems provide valuable insights.

Table 1: Comparison of Nucleation Rates (J) for Iodine Oxoacids and H<sub>2</sub>SO<sub>4</sub>-NH<sub>3</sub> Systems

This table presents experimental data from the CERN CLOUD chamber, comparing the nucleation rates of the iodine oxoacid system (at background ammonia levels of ~3 pptv) with the well-characterized sulfuric acid-ammonia system.

System	Acid Concentration (cm <sup>-3</sup> )	Temperature (°C)	Nucleation Rate, J (cm <sup>-3</sup> s <sup>-1</sup> )	Reference
Iodine Oxoacids	1 x 10 <sup>7</sup>	+10	~1	[4][5]
(HIO <sub>3</sub> + HIO <sub>2</sub> )	1 x 10 <sup>7</sup>	-10	~100	[4][5]
Sulfuric Acid + Ammonia	1 x 10 <sup>7</sup>	+10	~0.1	[4][5]
(H <sub>2</sub> SO <sub>4</sub> + 100 pptv NH <sub>3</sub> )	1 x 10 <sup>7</sup>	-10	~10	[4][5]

Note: The data shows that iodine oxoacid nucleation, even at background ammonia levels, is significantly faster than  $\text{H}_2\text{SO}_4$  nucleation with 100 pptv of ammonia, especially at lower temperatures.

Table 2: Simulated Nucleation Rates (J) for the IA-NA-NH<sub>3</sub> Ternary System

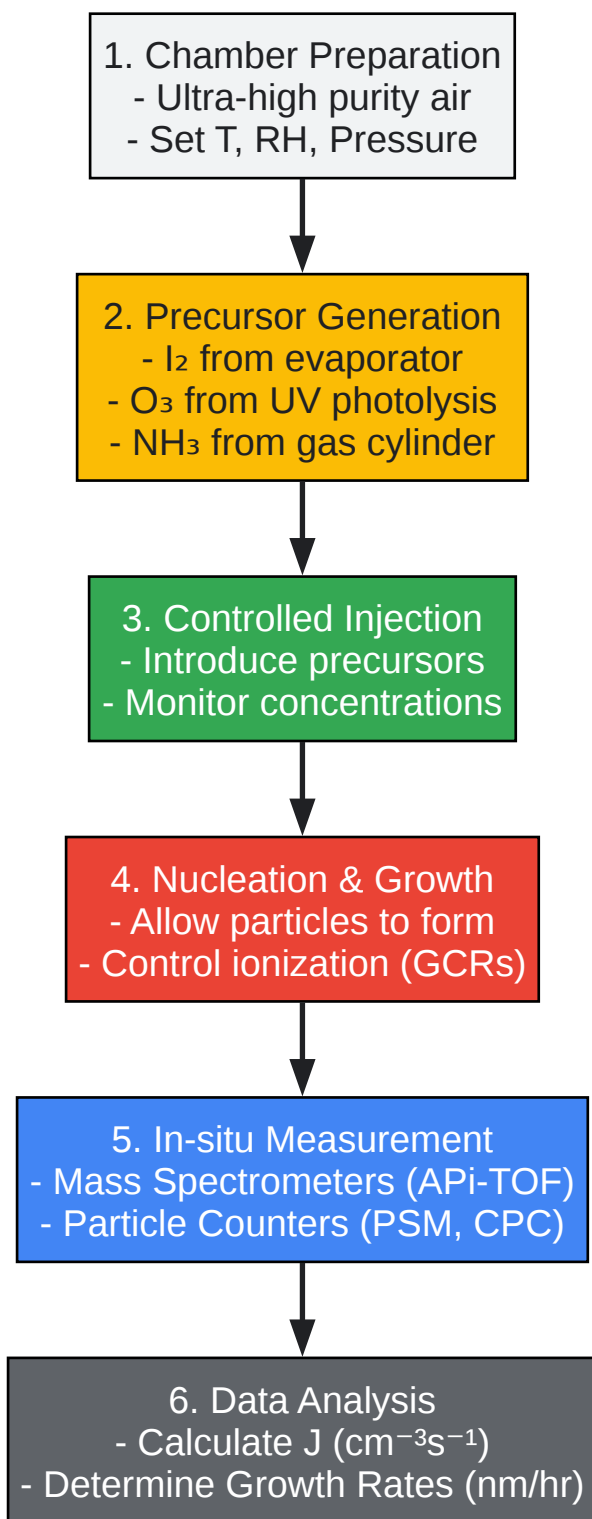
This table summarizes results from an Atmospheric Cluster Dynamics Code (ACDC) simulation under Upper Troposphere/Lower Stratosphere (UTLS) conditions ( $T = 220 \text{ K}$ ,  $[\text{NH}_3] = 3 \times 10^8 \text{ cm}^{-3}$ ).

System	[IA] ( $\text{cm}^{-3}$ )	[NA] ( $\text{cm}^{-3}$ )	Simulated J ( $\text{cm}^{-3} \text{ s}^{-1}$ )	Reference
IA-NH <sub>3</sub> (Binary)	$1 \times 10^5$	0	$\sim 1 \times 10^{-5}$	[7][8]
IA-NA-NH <sub>3</sub> (Ternary)	$1 \times 10^5$	$1 \times 10^9$	$\sim 1 \times 10^{-4}$	[7][8]
IA-NH <sub>3</sub> (Binary)	$1 \times 10^6$	0	$\sim 1 \times 10^{-2}$	[7][8]
IA-NA-NH <sub>3</sub> (Ternary)	$1 \times 10^6$	$1 \times 10^9$	$\sim 1 \times 10^{-1}$	[7][8]

Note: The simulation data clearly indicates that the presence of nitric acid (NA) enhances the nucleation rate of the iodic acid (IA) and ammonia (NH<sub>3</sub>) system under cold atmospheric conditions.

## Mandatory Visualizations

Caption: Competing pathways for iodic acid nucleation in the atmosphere.



Experimental Workflow for Chamber Studies

[Click to download full resolution via product page](#)

Caption: Workflow for an atmospheric simulation chamber experiment.

## Experimental Protocols

This section outlines a representative protocol for investigating  $\text{HIO}_3\text{-NH}_3$  nucleation in an advanced atmospheric simulation chamber, based on methodologies employed at the CERN CLOUD facility.[\[11\]](#)[\[12\]](#)[\[13\]](#)

### Objective:

To quantify the rate of new particle formation (nucleation rate,  $J$ ) and subsequent particle growth from iodic acid ( $\text{HIO}_3$ ) and ammonia ( $\text{NH}_3$ ) under controlled, atmospherically relevant conditions.

### Materials and Equipment:

- Atmospheric Simulation Chamber: Large volume ( $\sim 26 \text{ m}^3$ ) electropolished stainless steel chamber with precise temperature and humidity control.[\[12\]](#)
- Gas Generation & Delivery System:
  - Iodine ( $\text{I}_2$ ) evaporator for generating  $\text{I}_2$  vapor.
  - UV light source for  $\text{O}_3$  production from ultrapure air.[\[13\]](#)
  - Mass flow controllers for precise delivery of all gases.
  - Pressurized gas cylinder of  $\text{NH}_3$  in  $\text{N}_2$ .
- Instrumentation Suite:
  - Chemical Ionization-Atmospheric Pressure Interface-Time-of-Flight Mass Spectrometer (CI-API-TOF) for measuring gas-phase precursors ( $\text{HIO}_3$ ,  $\text{NH}_3$ ) and molecular clusters.
  - Particle Size Magnifier (PSM) to grow sub-3 nm particles to detectable sizes.
  - Condensation Particle Counter (CPC) battery for measuring particle number concentrations at different size thresholds.
- Purity Systems:

- Cryogenic liquid N<sub>2</sub> and O<sub>2</sub> evaporation for ultra-high purity air supply.[\[13\]](#)
- Gore-Tex humidification system for providing clean water vapor.

## Protocol:

- Chamber Preparation & Stabilization:
  - Clean the chamber by flushing with ultra-high purity air and O<sub>3</sub> at an elevated temperature.
  - Set the chamber to the desired experimental conditions (e.g., Temperature: -10°C to +10°C; Relative Humidity: 40-80%).
  - Allow conditions to stabilize for several hours until temperature fluctuations are <0.1 K.[\[12\]](#)
- Background Measurement:
  - Measure the background aerosol concentration to ensure it is below the threshold for new particle formation (<10 cm<sup>-3</sup>).
  - Measure background levels of contaminant gases, especially ammonia, sulfuric acid, and amines.
- Precursor Injection and Nucleation (Experiment Start):
  - Initiate O<sub>3</sub> injection to a stable concentration (e.g., 40 ppbv).
  - Begin injection of I<sub>2</sub> vapor. The reaction between I<sub>2</sub> and O<sub>3</sub>/HO<sub>x</sub> will produce HIO<sub>3</sub> and HIO<sub>2</sub> in-situ within the chamber.
  - Continuously monitor the concentration of HIO<sub>3</sub> using the CI-API-TOF. Allow the HIO<sub>3</sub> concentration to reach a steady state.
  - Once a stable HIO<sub>3</sub> concentration is achieved, inject a controlled concentration of NH<sub>3</sub> (e.g., ranging from 5 to 100 pptv in sequential steps).
  - Monitor the formation of new particles using the PSM and CPC suite. An experiment is defined by a period of stable precursor concentrations and a measurable particle

formation rate.

- Ionization Control:
  - Conduct experiments under different ionization conditions:
    - Neutral: Apply a high-voltage clearing field to sweep all ions from the chamber.[4]
    - GCR: Turn off the clearing field to allow natural galactic cosmic rays to ionize the chamber air, simulating boundary layer conditions.[4]
- Data Acquisition and Analysis:
  - Continuously log data from all instruments, including precursor gas concentrations, cluster composition, and particle number size distributions.
  - Calculate Nucleation Rate (J): The formation rate of particles at a specific size (e.g., 1.7 nm) is calculated from the change in particle concentration over time, correcting for losses to the chamber walls and coagulation.
  - Determine Growth Rate (GR): The growth rate is determined by tracking the evolution of the particle size distribution's mode diameter over time.
- Experiment Termination:
  - Stop the injection of precursor gases.
  - Flush the chamber with ultra-high purity air until background conditions are restored before beginning the next experiment with different parameters.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. repository.cyi.ac.cy [repository.cyi.ac.cy]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.tuni.fi [researchportal.tuni.fi]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. CLOUD at CERN reveals the role of iodine acids in atmospheric aerosol formation | CERN [home.cern]
- 7. egusphere.copernicus.org [egusphere.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. uibk.ac.at [uibk.ac.at]
- 10. CLOUD discovers new way by which aerosols rapidly form and grow at high altitude | CERN [home.cern]
- 11. scispace.com [scispace.com]
- 12. CLOUD experiment | Laboratory of Atmospheric Chemistry | PSI [psi.ch]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- To cite this document: BenchChem. [Application Notes: The Role of Ammonia in Iodic Acid-Driven Atmospheric Aerosol Nucleation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156991#role-of-ammonium-iodate-in-atmospheric-aerosol-nucleation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)